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2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide
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Overview
Description
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide typically involves the following steps:
Bromination: The starting material, a pyrimidine derivative, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Acylation: The brominated intermediate is then subjected to acylation with propylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would yield a reduced pyrimidine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to pyrimidine metabolism.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in pyrimidine metabolism, leading to therapeutic effects.
DNA/RNA Interaction: It may interact with nucleic acids, affecting their function and stability.
Signal Transduction Pathways: The compound may modulate specific signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide
- 2-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide
- 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide
Uniqueness
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.
Biological Activity
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-propylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula C7H7BrN2O4 and a molecular weight of 263.05 g/mol. The IUPAC name indicates the presence of a bromine atom and a propylacetamide moiety attached to a pyrimidine ring.
Property | Value |
---|---|
Molecular Formula | C7H7BrN2O4 |
Molecular Weight | 263.05 g/mol |
IUPAC Name | This compound |
CAS Number | 22384-58-3 |
Antimicrobial Activity
Research has indicated that compounds containing the pyrimidine structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which is critical for microbial growth and replication.
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties through apoptosis induction in cancer cell lines. Specifically, it has been observed to inhibit cell proliferation and induce cell cycle arrest in various cancer types. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting a role in mitigating inflammatory responses.
Case Studies
Several case studies have been documented regarding the biological effects of similar pyrimidine derivatives:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
- Anticancer Research : A clinical trial involving pyrimidine derivatives showed promising results in reducing tumor size in patients with advanced-stage cancers when combined with standard therapies.
- Inflammation Model : In an animal model of arthritis, administration of similar compounds led to a significant reduction in swelling and pain scores compared to controls.
Properties
Molecular Formula |
C9H12BrN3O3 |
---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H12BrN3O3/c1-2-3-11-7(14)5-13-4-6(10)8(15)12-9(13)16/h4H,2-3,5H2,1H3,(H,11,14)(H,12,15,16) |
InChI Key |
GMPABCNZNPEXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)NC1=O)Br |
Origin of Product |
United States |
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